[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Overview
Description
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE is a complex organic compound with a unique structure that combines a tetrahydroquinoline core with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE typically involves multiple steps. One common method starts with the preparation of 6-methylquinoline, which is then subjected to reduction with nascent hydrogen to form 6-methyl-1,2,3,4-tetrahydroquinoline . The pyrazole moiety is introduced through a coupling reaction with phenoxymethyl pyrazole under specific conditions, such as the use of a palladium catalyst in a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the pyrazole moiety or the quinoline core.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired effect .
Comparison with Similar Compounds
Similar Compounds
6-methyl-1,2,3,4-tetrahydroquinoline: A simpler compound without the pyrazole moiety.
Phenoxymethyl pyrazole: Contains the pyrazole ring but lacks the tetrahydroquinoline core.
Uniqueness
The uniqueness of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(phenoxymethyl)pyrazol-3-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-16-9-10-20-17(14-16)6-5-12-24(20)21(25)19-11-13-23(22-19)15-26-18-7-3-2-4-8-18/h2-4,7-11,13-14H,5-6,12,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGSRAWTFKKANT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN(C=C3)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.